molecular formula C18H18N2O6 B11118486 N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11118486
M. Wt: 358.3 g/mol
InChI Key: SOKOHSBHAOTYBY-DJKKODMXSA-N
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Description

N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety and a trimethoxybenzohydrazide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3,4,5-trimethoxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE has been explored for various scientific research applications:

    Medicinal Chemistry: Potential anticancer and antimicrobial activities due to its ability to interact with biological targets.

    Materials Science: Use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-CHLORO-4-FLUOROANILINE
  • N-((BENZO[1,3]DIOXOL-5-YL)METHYLENE)-2-CYANO-3-SUBSTITUTED PHENYLACRYLOHYDRAZIDES

Uniqueness

N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzohydrazide moiety, in particular, may offer advantages in terms of solubility and interaction with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of N’-[(E)-1,3-BENZODIOXOL-5-YLMETHYLENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H18N2O6/c1-22-15-7-12(8-16(23-2)17(15)24-3)18(21)20-19-9-11-4-5-13-14(6-11)26-10-25-13/h4-9H,10H2,1-3H3,(H,20,21)/b19-9+

InChI Key

SOKOHSBHAOTYBY-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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